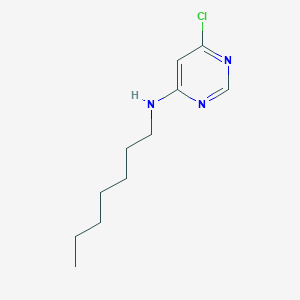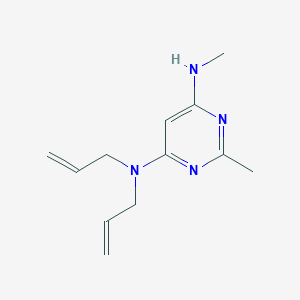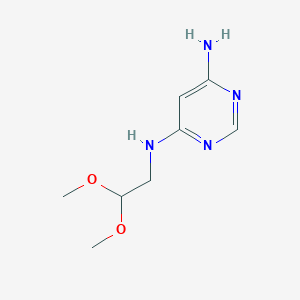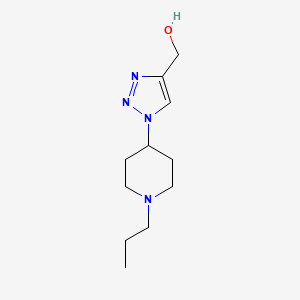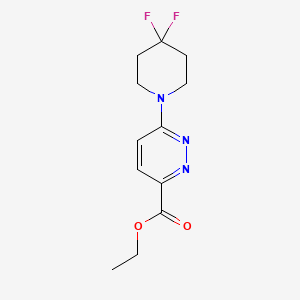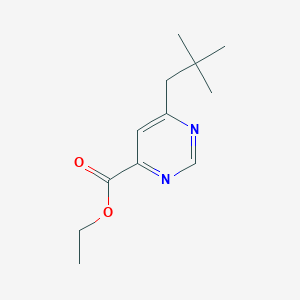
Ethyl-6-(2,2-Dimethylpropyl)pyrimidin-4-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The Dimroth rearrangement, a process involving the isomerization of heterocycles, is often used in the synthesis of condensed pyrimidines . This rearrangement can involve the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 222.28 g/mol. It should be stored under inert gas as it is air sensitive .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Neuroprotektive Mittel
Pyrimidinderivate wurden auf ihre neuroprotektiven Eigenschaften untersucht, insbesondere in der Behandlung neurodegenerativer Erkrankungen und Hirnverletzungen . Die strukturelle Flexibilität von Ethyl-6-(2,2-Dimethylpropyl)pyrimidin-4-carboxylat ermöglicht die Synthese neuartiger Verbindungen, die in neuronalen Zellmodellen auf ihre Neuroprotektion und entzündungshemmenden Aktivitäten untersucht werden können.
Anti-Fibrotische Therapeutika
Die Forschung hat gezeigt, dass Pyrimidinderivate antifibrotische Aktivitäten aufweisen können . Diese Verbindung könnte zur Synthese neuer Moleküle verwendet werden, die die Expression von Kollagen und anderen Fibrosemarkern hemmen könnten, was potenzielle therapeutische Wege für die Behandlung fibrotischer Erkrankungen eröffnet.
Materialwissenschaften: Organische Synthese
Die Biginelli-Reaktion ist eine bedeutende Methode in der Materialwissenschaft zur Synthese von Dihydropyrimidinon-Derivaten . This compound könnte als Vorläufer in solchen Reaktionen dienen und zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften beitragen.
Biochemie: Enzyminhibition
In der Biochemie sind Pyrimidinderivate bekanntlich als Enzyminhibitoren . This compound könnte zur Entwicklung von Inhibitoren verwendet werden, die auf spezifische Enzyme abzielen, die an Krankheitspfaden beteiligt sind, und so zur Entwicklung neuer Medikamente beitragen.
Pharmakologie: Antivirale und Antikrebsforschung
Der Pyrimidinkern ist ein häufiges Merkmal in antiviralen und Antikrebsmitteln . This compound könnte ein Schlüsselzwischenprodukt bei der Synthese neuer Verbindungen mit potenziellen antiviralen oder Antikrebsaktivitäten sein.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-16-11(15)10-6-9(13-8-14-10)7-12(2,3)4/h6,8H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBZECEBFVSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



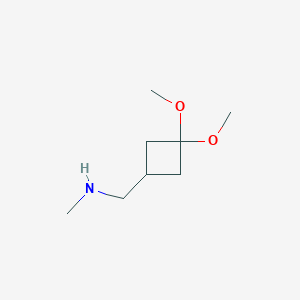
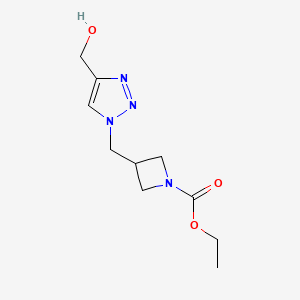


![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
